6-Pyrrolidin-1-YL-biphenyl-3-ylamine

Beschreibung

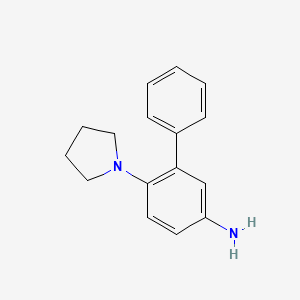

6-Pyrrolidin-1-YL-biphenyl-3-ylamine is a biphenyl derivative featuring a pyrrolidine substituent at the 6-position and an amine group at the 3-position of the biphenyl scaffold. The pyrrolidine moiety may enhance solubility and modulate electronic properties, while the biphenyl system could contribute to π-π stacking interactions in biological targets.

Eigenschaften

Molekularformel |

C16H18N2 |

|---|---|

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

3-phenyl-4-pyrrolidin-1-ylaniline |

InChI |

InChI=1S/C16H18N2/c17-14-8-9-16(18-10-4-5-11-18)15(12-14)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,17H2 |

InChI-Schlüssel |

SVFWASFDFMUXAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from Evidence

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine ()

- Structure: Pyridine core with a pyrrolidine-dimethylamino group at the 6-position and an amine at the 3-position.

- Key Differences: Core Heterocycle: Pyridine (aromatic, electron-deficient) vs. biphenyl (non-heterocyclic, extended conjugation). Substituent: Dimethylamino-pyrrolidine vs. unsubstituted pyrrolidine.

- Implications: The biphenyl system in 6-Pyrrolidin-1-YL-biphenyl-3-ylamine likely increases molecular weight (MW ~265 g/mol vs. The absence of dimethylation in the target compound may alter hydrogen-bonding capacity and metabolic stability.

N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine ()

- Structure : Pyridine core with trifluoromethyl and methylamine substituents.

- Key Differences: Functional Groups: Trifluoromethyl (electron-withdrawing) vs. pyrrolidine (electron-donating). Aromatic System: Monocyclic pyridine vs. biphenyl.

- Implications :

- The trifluoromethyl group in the pyridine derivative enhances electronegativity and metabolic resistance, whereas the pyrrolidine in the target compound may improve binding affinity to hydrophobic pockets.

Physicochemical Properties (Theoretical Comparison)

Biologische Aktivität

6-Pyrrolidin-1-YL-biphenyl-3-ylamine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its biphenyl structure and pyrrolidine moiety, is being studied for various pharmacological effects, including its interactions with biological targets and its therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C16H18N2 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 6-(Pyrrolidin-1-yl)-3-phenylamine |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound has shown potential as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology. Its structure allows it to bind effectively to specific targets, influencing signaling pathways involved in mood regulation and cognitive functions.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG) cells. Preliminary results indicate that this compound may exhibit cytotoxic effects, potentially leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several biphenyl derivatives, including this compound, against human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Moderate cytotoxicity |

| PC-3 | 22.8 | Low cytotoxicity |

| U87-MG | 18.6 | Significant cytotoxicity |

These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating potential applications in treating infections.

Neuropharmacology

Research indicates that compounds similar to this compound may have antidepressant and anxiolytic effects due to their interaction with serotonin and dopamine receptors. This opens avenues for developing new treatments for mood disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate amines with biphenyl derivatives.

- Substitution Reactions : Modifying existing biphenyl structures to enhance biological activity.

Future Directions

Ongoing research aims to optimize the synthesis of this compound and explore its derivatives for enhanced efficacy and reduced toxicity. Further studies are also needed to elucidate the precise mechanisms underlying its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.